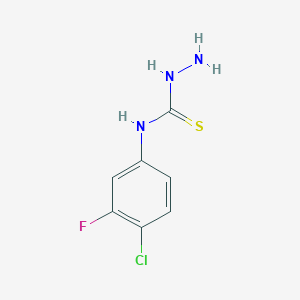
17-Chloroheptadecanoic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 17-chloroheptadecanoate: is an organic compound belonging to the class of fatty acid esters It is derived from heptadecanoic acid, a saturated fatty acid, with a chlorine atom substituted at the 17th carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 17-chloroheptadecanoate typically involves the esterification of 17-chloroheptadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of methyl 17-chloroheptadecanoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The process involves the continuous feeding of 17-chloroheptadecanoic acid and methanol into the reactor, with the ester product being continuously removed.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 17-chloroheptadecanoate can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The chlorine atom at the 17th position can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of 17-hydroxyheptadecanoate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Sodium hydroxide, potassium hydroxide, under reflux conditions.
Major Products Formed:
Oxidation: 17-chloroheptadecanoic acid, 17-chloroheptadecanone.
Reduction: 17-chloroheptadecanol.
Substitution: 17-hydroxyheptadecanoate.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 17-chloroheptadecanoate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, methyl 17-chloroheptadecanoate is used as a model compound to study the metabolism of chlorinated fatty acids. It helps in understanding the enzymatic pathways involved in the breakdown and utilization of such compounds.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting metabolic disorders. Its structural similarity to natural fatty acids allows it to interact with biological systems in a predictable manner.
Industry: In the industrial sector, methyl 17-chloroheptadecanoate is used as a precursor for the synthesis of surfactants and lubricants. Its chemical stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of methyl 17-chloroheptadecanoate involves its interaction with specific enzymes and receptors in biological systems. The chlorine atom at the 17th position plays a crucial role in its reactivity, influencing its binding affinity and metabolic pathways. The compound can undergo enzymatic hydrolysis to release 17-chloroheptadecanoic acid, which can then participate in further metabolic reactions.
Vergleich Mit ähnlichen Verbindungen
Methyl heptadecanoate: Lacks the chlorine atom at the 17th position, making it less reactive in certain chemical reactions.
Methyl 2-chloroheptadecanoate: Has the chlorine atom at the 2nd position, resulting in different chemical and biological properties.
Uniqueness: Methyl 17-chloroheptadecanoate is unique due to the specific placement of the chlorine atom, which significantly alters its chemical reactivity and biological interactions. This makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C18H35ClO2 |
|---|---|
Molekulargewicht |
318.9 g/mol |
IUPAC-Name |
methyl 17-chloroheptadecanoate |
InChI |
InChI=1S/C18H35ClO2/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h2-17H2,1H3 |
InChI-Schlüssel |
NFKAAEGODPHLKP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCCCCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


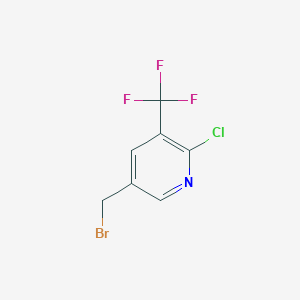
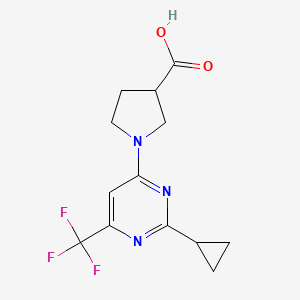
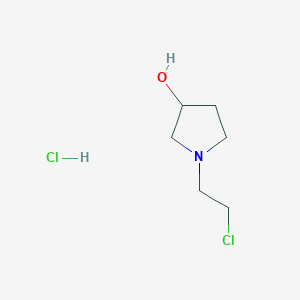
![3-Chloro-5,8-dimethyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13002436.png)
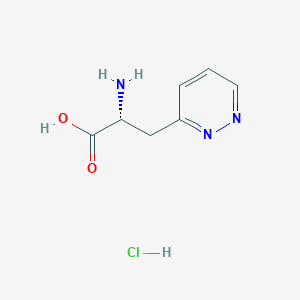
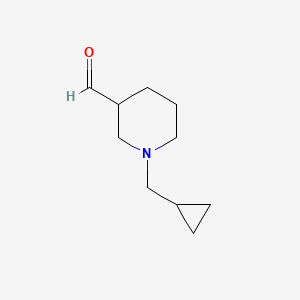
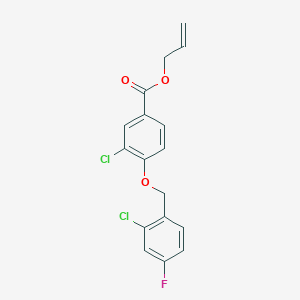

![4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid](/img/structure/B13002469.png)
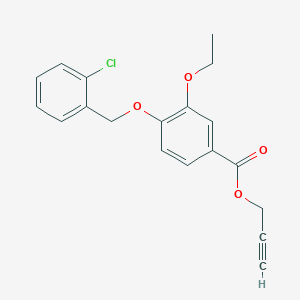
![Methyl pyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B13002472.png)

